[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione: is a heterocyclic compound that features a furan ring substituted with a chlorophenyl group and a piperidinylmethanethione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with a furan derivative in the presence of a Lewis acid catalyst.
Attachment of the Piperidinylmethanethione Moiety: The final step involves the reaction of the chlorophenyl-furan intermediate with piperidinylmethanethione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted chlorophenyl-furan compounds .
Wissenschaftliche Forschungsanwendungen
[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
[5-(2-Chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione: can be compared with other similar compounds such as:
Pyrrole Derivatives: Pyrrole compounds also contain a five-membered ring with a nitrogen atom and exhibit similar chemical reactivity.
Thiophene Derivatives: Thiophene compounds have a sulfur atom in the five-membered ring and share some chemical properties with furan derivatives.
Other Furan Derivatives: Compounds like [5-(2-Chlorophenyl)furan-2-yl]methanol share the furan ring structure and can undergo similar chemical reactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H16ClNOS |
---|---|
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
[5-(2-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C16H16ClNOS/c17-13-7-3-2-6-12(13)14-8-9-15(19-14)16(20)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
InChI-Schlüssel |
LTRCXISQOXRLRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.